1-(2-chlorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-chlorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of thieno[2,3-d]pyrimidines . Thieno[2,3-d]pyrimidines have been reported to inhibit Mycobacterium tuberculosis bd oxidase .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines involves a multi-step sequence . This includes key steps such as Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . The thienopyrimidine ring is constructed first, followed by the cyclohexanone moiety, and then the fused heterocyclic ring .Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidines is complex and involves a cyclohexane ring fused with a six- or five-membered heterocyclic moiety along with a benzylic nitrile .Chemical Reactions Analysis
Thieno[2,3-d]pyrimidines have been found to inhibit Mycobacterium tuberculosis bd oxidase . This inhibition is part of the compound’s chemical reaction with the organism.Scientific Research Applications
Synthesis and Chemical Properties
A study explored the facile synthesis of isoxazolo and thiazolo derivatives of thieno[2,3-d]pyrimidines, showcasing the versatility of these compounds in organic synthesis. This research highlights the potential of thieno[2,3-d]pyrimidine derivatives in creating new ring systems through various chemical reactions, indicating their utility in developing novel compounds with potential applications in material science and pharmaceuticals (Abdel-fattah et al., 1998).
Another study demonstrated the synthesis of polynuclear heterocycles, including azolothienopyrimidines and thienothiazolopyrimidines, through a one-step reaction. These compounds were explored for their biological activities, suggesting thieno[2,3-d]pyrimidines have significant potential in developing inhibitors for adenosine kinase, platelet aggregation, antileukemia, and anticancer activities, showcasing the biomedical applications of these derivatives (El-Gazzar et al., 2006).
Pharmacological and Material Science Applications
Research into thieno[2,3-d]pyrimidine-2,4-dione derivatives as GnRH receptor antagonists for treating reproductive diseases highlights the pharmacological importance of these compounds. The study found that specific structural modifications on the thieno[2,3-d]pyrimidine core could significantly enhance receptor binding activity, indicating these derivatives' potential in drug development for reproductive health (Guo et al., 2003).
A comparative study between DFT/TDDFT and experimental approaches on thiopyrimidine derivatives, including analysis of their structural parameters, electronic, and nonlinear optical properties, underscores the significance of thieno[2,3-d]pyrimidines in nonlinear optics (NLO) and pharmaceutical fields. These findings suggest their promising applications in medicine and NLO fields, demonstrating the multifaceted utility of thieno[2,3-d]pyrimidine derivatives in advanced material sciences and pharmacology (Hussain et al., 2020).
Mechanism of Action
Future Directions
The future directions for the study of “1-(2-chlorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” could involve further exploration of its inhibitory effects on Mycobacterium tuberculosis bd oxidase . This could potentially lead to the development of new drug combinations targeting energy metabolism in Mycobacterium tuberculosis .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-chlorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-chlorobenzaldehyde with 5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione in the presence of a base to form the intermediate Schiff base. The Schiff base is then reduced using a reducing agent to yield the final product.", "Starting Materials": [ "2-chlorobenzaldehyde", "5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione", "base", "reducing agent" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzaldehyde with 5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione in the presence of a base to form the intermediate Schiff base.", "Step 2: Reduction of the Schiff base using a reducing agent to yield the final product." ] } | |
CAS No. |
689757-00-4 |
Molecular Formula |
C23H21ClN2O2S |
Molecular Weight |
424.94 |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H21ClN2O2S/c1-15-16(2)29-22-20(15)21(27)25(13-12-17-8-4-3-5-9-17)23(28)26(22)14-18-10-6-7-11-19(18)24/h3-11H,12-14H2,1-2H3 |
InChI Key |
XOCJVUWXGUHTEH-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3Cl)CCC4=CC=CC=C4)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.